Bis(pentafluorophenyl)phenylphosphine

Description

Significance of Organophosphorus Compounds in Contemporary Chemistry

Organophosphorus compounds, a class of organic molecules containing a carbon-phosphorus bond, are fundamental to many areas of modern chemistry. wikipedia.org Their utility stems from the versatile nature of the phosphorus atom, which can exist in various oxidation states and coordination environments. wikipedia.org Phosphines (compounds with a trivalent phosphorus atom) are particularly prominent, serving two major roles: as ligands for transition metals in homogeneous catalysis and as nucleophilic reagents or catalysts in organic synthesis. wikipedia.orgacs.org

In catalysis, phosphine (B1218219) ligands are crucial for "tuning" the properties of a metal center. By systematically modifying the electronic and steric characteristics of the phosphine, chemists can control the reactivity, selectivity, and stability of the catalyst. man.ac.uklibretexts.org This has been instrumental in the development of powerful cross-coupling reactions, hydrogenation processes, and polymerization catalysts. frontiersin.orgnih.gov Beyond their role as ligands, phosphines can act as catalysts in their own right in reactions like the Baylis-Hillman and Rauhut–Currier reactions. wikipedia.org Furthermore, the broader family of organophosphorus compounds finds applications in materials science as fire retardants and in medicinal chemistry, with numerous phosphorus-containing drugs on the market. frontiersin.org

Distinctive Structural Features of Bis(pentafluorophenyl)phenylphosphine and their Research Implications

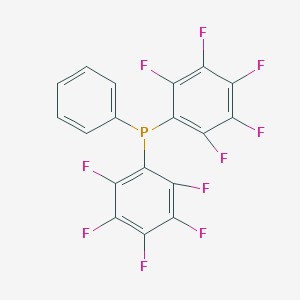

This compound, with the chemical formula (C₆F₅)₂(C₆H₅)P, is a white, crystalline solid. nih.govjk-sci.com Its structure is key to its specialized functions in advanced chemical synthesis. The combination of a standard phenyl group with two perfluorinated aromatic rings on a single phosphorus center creates a unique electronic and steric environment. chemimpex.com

| Property | Value |

| Molecular Formula | C₁₈H₅F₁₀P |

| Molecular Weight | 442.2 g/mol |

| CAS Number | 5074-71-5 |

| Melting Point | 59-61 °C |

| IUPAC Name | bis(2,3,4,5,6-pentafluorophenyl)-phenylphosphane |

| Data sourced from PubChem and J&K Scientific. nih.govjk-sci.com |

The most significant feature of this compound is the presence of two pentafluorophenyl (C₆F₅) groups. Fluorine is the most electronegative element, and its substitution for hydrogen on the aromatic rings has a profound effect on the electronic character of the phosphine. man.ac.uk

The C₆F₅ groups are powerful electron-withdrawing moieties. This has two primary consequences for the phosphorus center:

Reduced Basicity: The high electronegativity of the fluorine atoms pulls electron density away from the phosphorus atom. This significantly reduces the availability of the phosphorus lone pair for donation to a Lewis acid (such as a metal center). As a result, this compound is a much weaker Lewis base compared to its non-fluorinated analog, triphenylphosphine (B44618). This property is crucial in applications where a less-donating, more electron-accepting (π-acidic) ligand is required. manchester.ac.ukdatapdf.com

Enhanced π-Acidity: While phosphines are primarily σ-donors, they can also act as π-acceptors by accepting electron density from a metal into their P-C σ* antibonding orbitals. The electron-withdrawing C₆F₅ groups lower the energy of these σ* orbitals, making the phosphine a better π-acceptor. manchester.ac.uk This enhanced π-acidity helps to stabilize electron-rich, low-valent metal centers.

This unique electronic profile makes the compound particularly suitable for catalytic processes where modulating the electron density at the metal center is key to controlling reaction outcomes. datapdf.com Furthermore, the interaction between the electron-rich phenyl ring and the electron-poor pentafluorophenyl rings can lead to specific intramolecular and intermolecular interactions, such as phenyl–pentafluorophenyl stacking, which can influence catalytic activity and selectivity. mdpi.com

The steric bulk of a phosphine ligand is a critical parameter that influences its coordination chemistry and catalytic performance. It is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at a standardized metal-phosphorus distance. libretexts.org

While the exact cone angle for this compound is not as commonly cited as for other phosphines, it can be compared to related structures. The steric hindrance is significant, influencing the number of ligands that can coordinate to a metal center and affecting the rates of associative or dissociative steps in a catalytic cycle.

A comparison of the steric and electronic properties of this compound with other common phosphines highlights its unique position:

| Phosphine Ligand | Tolman Cone Angle (θ) | Tolman Electronic Parameter (ν) | Key Features |

| Triphenylphosphine (PPh₃) | 145° | 2068.7 cm⁻¹ | Standard benchmark; moderate donor, moderate bulk. |

| Tricyclohexylphosphine (B42057) (PCy₃) | 170° | 2056.4 cm⁻¹ | Strong σ-donor; very bulky. |

| Tris(pentafluorophenyl)phosphine (P(C₆F₅)₃) | 184° | 2109.5 cm⁻¹ | Very weak σ-donor; very bulky; strong π-acceptor. |

| This compound ((C₆F₅)₂PPh) | ~160-170° (estimated) | >2068.7 cm⁻¹ (estimated) | Weak σ-donor; bulky; strong π-acceptor. |

The replacement of a phenyl group in Tris(pentafluorophenyl)phosphine with a phenyl group in this compound slightly reduces the extreme electron-withdrawing nature and steric bulk, offering a finely-tuned intermediate between P(C₆F₅)₃ and PPh₃. datapdf.com This structural modulation allows for greater control in applications like catalysis, where a decrease in the steric bulk of the ligand has been shown to increase catalytic activity in certain systems. datapdf.com

Overview of Key Research Paradigms and Applications

The distinct electronic and steric properties of this compound have led to its use in several key areas of chemical research.

Homogeneous Catalysis: It serves as a ligand for transition metals in various catalytic reactions. chemimpex.com Its electron-withdrawing nature can enhance the reactivity and selectivity of metal catalysts. For instance, it has been employed as a ligand in palladium-catalyzed Heck reactions. thermofisher.com In the polymerization of 1,3-butadiene (B125203), the use of phosphine ligands with pentafluorophenyl groups, including (C₆F₅)₂PPh, significantly influences the molecular weight and stereoregularity of the resulting polymer, demonstrating the profound impact of its electronic character on the catalytic process. datapdf.com

Frustrated Lewis Pair (FLP) Chemistry: One of the most exciting applications is in the field of "Frustrated Lewis Pairs". wikipedia.org An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. wikipedia.org This "frustration" leaves both the acidic and basic sites available to activate small molecules. Phosphines are common Lewis bases in FLPs, often paired with bulky boranes like tris(pentafluorophenyl)borane (B72294). wikipedia.org The low basicity and significant steric bulk of this compound make it an excellent candidate for FLP chemistry, capable of participating in the activation of molecules like H₂, CO₂, and others, enabling metal-free hydrogenations and other transformations. wikipedia.orgacs.orgnih.gov

Materials Science: The presence of ten fluorine atoms imparts significant thermal and chemical stability. chemimpex.com This makes it a valuable building block for advanced materials, such as fluorinated polymers and coatings that require enhanced durability. chemimpex.comman.ac.uk Its strong electron-withdrawing characteristics are also harnessed in the development of novel electronic materials, including organic semiconductors, where it can be used to tune the electronic properties of the material. chemimpex.com

Coordination Chemistry: The compound is widely used to synthesize a variety of metal complexes. mdpi.com Studying the coordination of this compound to different metal centers provides fundamental insights into bonding and reactivity, helping to rationalize its behavior in catalytic systems. man.ac.ukrsc.org

Structure

3D Structure

Properties

IUPAC Name |

bis(2,3,4,5,6-pentafluorophenyl)-phenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H5F10P/c19-7-9(21)13(25)17(14(26)10(7)22)29(6-4-2-1-3-5-6)18-15(27)11(23)8(20)12(24)16(18)28/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYNXPGGNQMSMTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H5F10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90198783 | |

| Record name | Bis(pentafluorophenyl)phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

442.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | Bis(pentafluorophenyl)phenylphosphine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

5074-71-5 | |

| Record name | Bis(2,3,4,5,6-pentafluorophenyl)phenylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5074-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(pentafluorophenyl)phenylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005074715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(pentafluorophenyl)phenylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90198783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(pentafluorophenyl) phenyl phosphite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Precursor Chemistry

Established Synthetic Routes to Bis(pentafluorophenyl)phenylphosphine

The primary and most established method for the synthesis of this compound involves the reaction of a phenylphosphorus dihalide with a pentafluorophenyl organometallic reagent. This approach allows for the direct formation of the phosphorus-carbon bonds.

The synthesis of this compound can be achieved through the reaction of phenylphosphorus dichloride (PhPCl₂) with two equivalents of pentafluorophenyllithium (C₆F₅Li). This reaction is typically carried out in an inert solvent, such as diethyl ether or tetrahydrofuran, at low temperatures to control the reactivity of the organolithium reagent.

The reaction proceeds as follows:

PhPCl₂ + 2 C₆F₅Li → PhP(C₆F₅)₂ + 2 LiCl

Pentafluorophenyllithium is generated in situ by the reaction of bromopentafluorobenzene with a strong lithium base, such as n-butyllithium. The dropwise addition of the pentafluorophenyllithium solution to the phenylphosphorus dichloride solution results in the sequential displacement of the chloride ions by the pentafluorophenyl groups. The final product, this compound, is then isolated and purified, typically by crystallization or chromatography.

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Phenylphosphorus dichloride | 178.99 | 1 |

| Pentafluorophenyllithium | 174.02 | 2 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield |

| This compound | 442.19 | 1 |

| Lithium chloride | 42.39 | 2 |

Synthesis and Characterization of Related Fluorinated Phosphine (B1218219) Derivatives

The synthetic strategies employed for this compound can be adapted to produce a range of other valuable fluorinated phosphine derivatives. These compounds serve as important intermediates and building blocks in organophosphorus chemistry.

Bis(pentafluorophenyl)bromophosphine, (C₆F₅)₂PBr, is a key intermediate that can be used to introduce the bis(pentafluorophenyl)phosphino group into various molecules. Its synthesis is analogous to the preparation of the phenyl derivative, typically involving the reaction of phosphorus tribromide (PBr₃) with two equivalents of a pentafluorophenyl organometallic reagent, such as pentafluorophenyllithium or the corresponding Grignard reagent (C₆F₅MgBr).

The reaction with pentafluorophenyllithium is as follows:

PBr₃ + 2 C₆F₅Li → (C₆F₅)₂PBr + 2 LiBr

Careful control of the stoichiometry is crucial to favor the formation of the desired dibromophosphine over the trisubstituted product. The resulting Bis(pentafluorophenyl)bromophosphine is a reactive compound that can be used in subsequent reactions without extensive purification.

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Phosphorus tribromide | 270.69 | 1 |

| Pentafluorophenyllithium | 174.02 | 2 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield |

| Bis(pentafluorophenyl)bromophosphine | 444.99 | 1 |

| Lithium bromide | 86.85 | 2 |

Tris(pentafluorophenyl)phosphine, P(C₆F₅)₃, is a widely used electron-poor phosphine ligand in catalysis. Its synthesis is a straightforward extension of the methods described above, involving the reaction of a phosphorus trihalide, such as phosphorus trichloride (PCl₃), with three equivalents of a pentafluorophenyl organometallic reagent. The use of the Grignard reagent, pentafluorophenylmagnesium bromide (C₆F₅MgBr), is a common and effective method. wikipedia.org

The reaction is as follows:

PCl₃ + 3 C₆F₅MgBr → P(C₆F₅)₃ + 3 MgBrCl

The reaction is typically performed in an ethereal solvent, and the product is isolated by extraction and subsequent crystallization. The resulting Tris(pentafluorophenyl)phosphine is a white, crystalline solid. wikipedia.org

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| Phosphorus trichloride | 137.33 | 1 |

| Pentafluorophenylmagnesium bromide | 271.31 | 3 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield |

| Tris(pentafluorophenyl)phosphine | 532.14 | 1 |

| Magnesium bromide chloride | 115.66 | 3 |

Derivatization and Functionalization Strategies

The phosphorus center in this compound is nucleophilic and can readily undergo reactions with electrophiles, leading to the formation of phosphonium (B103445) salts. This reactivity allows for the derivatization and functionalization of the phosphine.

The reaction of this compound with alkyl halides, such as methyl iodide (CH₃I), leads to the formation of quaternary phosphonium salts. This is a classic quaternization reaction of phosphines. The lone pair of electrons on the phosphorus atom attacks the electrophilic carbon of the methyl iodide, displacing the iodide ion and forming a stable phosphonium cation.

The reaction is as follows:

PhP(C₆F₅)₂ + CH₃I → [CH₃P(Ph)(C₆F₅)₂]⁺I⁻

This reaction is typically carried out in a suitable organic solvent, and the resulting phosphonium iodide often precipitates from the solution as a crystalline solid. These phosphonium salts are useful as precursors for the generation of ylides in Wittig reactions and as phase-transfer catalysts.

| Reactant | Molar Mass ( g/mol ) | Stoichiometric Ratio |

| This compound | 442.19 | 1 |

| Methyl iodide | 141.94 | 1 |

| Product | Molar Mass ( g/mol ) | Theoretical Yield |

| Methyl[bis(pentafluorophenyl)phenyl]phosphonium iodide | 584.13 | 1 |

Synthetic Approaches to Bis(pentafluorophenyl)phosphinous Acid and its Tautomeric Phosphane Oxides

Secondary phosphine oxides exist in a tautomeric equilibrium between the phosphane oxide form, R₂P(O)H, and the phosphinous acid form, R₂POH. The position of this equilibrium is heavily influenced by the electronic properties of the substituents on the phosphorus atom. For bis(pentafluorophenyl)phosphine oxide, the presence of the strongly electron-withdrawing pentafluorophenyl groups plays a decisive role in this tautomerism researchgate.net.

In the solid state, the compound exists exclusively as the phosphane oxide tautomer, (C₆F₅)₂P(O)H researchgate.net. However, in solution, a solvent-dependent equilibrium is established with its phosphinous acid counterpart, (C₆F₅)₂POH researchgate.net. The equilibrium shifts toward the phosphinous acid form in solvents with increasing donating ability researchgate.net. This behavior is attributed to the stabilization of the P-OH group by the solvent molecules. The synthesis of such secondary phosphine oxides can be achieved through established methods, such as the reaction of appropriate Grignard reagents with diethyl phosphite, followed by hydrolysis orgsyn.org. The electron-withdrawing nature of the pentafluorophenyl group is comparable to, though slightly less potent than, substituents like tetrafluoropyridyl or 2,4-bis(trifluoromethyl)phenyl, which can shift the equilibrium even more significantly towards the phosphinous acid tautomer researchgate.net.

| Compound Form | Chemical Formula | Favored State/Condition | Key Characteristics |

|---|---|---|---|

| Phosphane Oxide | (C₆F₅)₂P(O)H | Solid State | The more stable tautomer in the absence of donating solvents. |

| Phosphinous Acid | (C₆F₅)₂POH | In Donating Solvents | Equilibrium shifts towards this form in solutions of donating solvents. |

Modular Synthesis of Unsymmetric Diphosphine Ligands Incorporating Pentafluorophenyl Groups

The development of unsymmetric diphosphine ligands is of significant interest as it allows for the precise tuning of steric and electronic properties by incorporating different substituents on each phosphorus atom chemrxiv.org. A modular approach, where ligand fragments can be combined in a stepwise fashion, is highly desirable for creating a diverse library of such ligands from readily available materials uu.nlnih.gov.

A novel and effective modular synthesis for unsymmetric 1,2-bis(phosphino)ethane (DPPE) derivatives involves a three-component radical reaction chemrxiv.org. This method utilizes two different phosphine-centered radicals and gaseous ethylene to construct the diphosphine backbone. Specifically, unsymmetric DPPE derivatives can be successfully prepared by reacting a secondary phosphine oxide with a chlorophosphine in the presence of ethylene chemrxiv.org.

This strategy has been applied to incorporate pentafluorophenyl groups by using bis(pentafluorophenyl)chlorophosphine, (C₆F₅)₂PCl, as one of the components. The reaction with a different secondary phosphine oxide and ethylene yields an unsymmetric diphosphine product. Due to the electron-deficient character of the resulting phosphorus atom bearing the pentafluorophenyl groups, the product can often be isolated directly without the need for a sulfurization step that is sometimes used for purification chemrxiv.org. This modularity provides a powerful tool for creating ligands with tailored properties for applications in catalysis.

| Reactant 1 (Phosphine Oxide) | Reactant 2 (Chlorophosphine) | Reactant 3 | Resulting Structure Type |

|---|---|---|---|

| R₂P(O)H | (C₆F₅)₂PCl | Ethylene (C₂H₄) | Unsymmetric DPPE Derivative: R₂P(O)CH₂CH₂P(C₆F₅)₂ |

| (p-tolyl)₂P(O)H | (C₆F₅)₂PCl | Ethylene (C₂H₄) | Unsymmetric DPPE Derivative: (p-tolyl)₂P(O)CH₂CH₂P(C₆F₅)₂ |

| (DTBM)₂P(O)H | (C₆F₅)₂PCl | Ethylene (C₂H₄) | Unsymmetric DPPE Derivative: (DTBM)₂P(O)CH₂CH₂P(C₆F₅)₂ |

*DTBM = Di-tert-butyl(methyl)

Exploration of Bis(azido)phosphine Chalcogenides

Bis(azido)phosphine chalcogenides are phosphorus(V) compounds containing two azide groups and a chalcogen (oxygen or sulfur) attached to the phosphorus center. The synthesis and reactivity of these compounds have been explored, revealing unique chemical behavior, particularly in the Staudinger reaction surfacesciencewestern.comresearchgate.net.

The synthesis of these compounds can be achieved from a corresponding dichlorophosphine precursor. For example, the bis(azido)phosphine sulfide IPrNP(S)(N₃)₂ can be prepared from IPrNP(S)Cl₂ and an azide source surfacesciencewestern.comresearchgate.net.

A key finding in the exploration of their reactivity is the chemoselective nature of their Staudinger reaction with tertiary phosphines surfacesciencewestern.com. The Staudinger reaction typically involves the reaction of an azide with a phosphine to form an iminophosphorane wikipedia.org. In the case of bis(azido)phosphine chalcogenides like IPrNP(S)(N₃)₂, the reaction with an excess of a tertiary phosphine, such as PMe₃, results in a selective reaction at only one of the two azide sites. This produces a chiral mono(phosphinimino)azidophosphine chalcogenide surfacesciencewestern.com. This chemoselectivity is proposed to stem from the electronic inaccessibility of the N₃ π* system of the second azide group after the first has reacted to form the phosphinimine surfacesciencewestern.com. This controlled reactivity allows for the generation of complex, chiral phosphorus compounds from readily accessible precursors.

| Reactant | Reagent | Product | Key Observation |

|---|---|---|---|

| IPrNP(S)(N₃)₂ | PMe₃ (excess) | IPrNP(S)(N₃)(NPMe₃) | Chemoselective reaction at only one azide group surfacesciencewestern.com. |

| IPrNP(S)(N₃)₂ | Cy₂PH | IPrNP(S)(N₃)(NPHCy₂) | Reaction occurs with secondary phosphines as well surfacesciencewestern.com. |

*IPrN = N,N′-bis(2,6-diisopropylphenyl)imidazolin-2-iminato

Coordination Chemistry of Bis Pentafluorophenyl Phenylphosphine and Its Analogues

Ligand Design Principles and Electronic/Steric Modulation in Coordination

The design of phosphine (B1218219) ligands, such as bis(pentafluorophenyl)phenylphosphine, is a cornerstone of modern coordination chemistry and catalysis. By systematically modifying the electronic and steric properties of these ligands, it is possible to fine-tune the behavior of the resulting metal complexes, influencing their reactivity, selectivity, and stability.

Impact of Pentafluorophenyl Groups on Ligand Donor/Acceptor Properties

The introduction of pentafluorophenyl (C₆F₅) groups to a phosphine ligand dramatically alters its electronic character. The strong electron-withdrawing nature of the fluorine atoms significantly reduces the electron density on the phosphorus atom. This makes this compound a much weaker σ-donor compared to its non-fluorinated analogue, triphenylphosphine (B44618).

This reduced donicity has several important consequences for coordination chemistry:

Enhanced π-acidity: The electron-poor phosphorus center in this compound is a better π-acceptor. This allows for stronger back-bonding from electron-rich metal centers, which can stabilize low oxidation states of the metal.

Increased Lewis Acidity: The reduced electron density on the phosphorus atom increases its Lewis acidity, making it more susceptible to nucleophilic attack. This property can be harnessed in certain catalytic cycles.

Modified Reactivity: The unique electronic properties of this compound make it a valuable ligand in a variety of catalytic reactions, including cross-coupling and asymmetric synthesis. chemimpex.com The strong electron-withdrawing characteristics can also be harnessed to enhance the performance of organic semiconductors. chemimpex.com

Steric Profile and its Influence on Metal Coordination and Selectivity

The steric bulk of a phosphine ligand plays a crucial role in determining the coordination number and geometry of the resulting metal complex. This, in turn, influences the selectivity of catalytic reactions by controlling the access of substrates to the metal center.

The steric profile of this compound is substantial, due to the presence of two bulky pentafluorophenyl groups and one phenyl group. The cone angle, a common measure of steric bulk, is a key parameter in this regard. While a precise value for this compound is not reported, it is expected to be larger than that of triphenylphosphine (145°).

This significant steric hindrance can lead to:

Lower Coordination Numbers: The bulky nature of the ligand can prevent the coordination of multiple ligands to the metal center, favoring the formation of complexes with lower coordination numbers.

Specific Geometries: The steric demands of the ligand can enforce specific geometries around the metal center, which can be beneficial for achieving high selectivity in catalysis. For instance, in square planar complexes, the bulky phosphine can influence the cis/trans isomerism of other ligands.

Enhanced Stability: The steric bulk can also protect the metal center from unwanted side reactions, leading to more stable and long-lived catalysts.

The interplay between the electronic and steric properties of this compound makes it a versatile ligand for a wide range of applications in coordination chemistry and catalysis.

Formation and Structural Elucidation of Transition Metal Complexes

The unique electronic and steric properties of this compound make it an interesting ligand for the formation of transition metal complexes. Palladium complexes, in particular, have been the subject of significant research due to their wide-ranging applications in catalysis.

Palladium Complexes

This compound readily forms complexes with palladium in various oxidation states. The nature of these complexes, including their coordination geometry and reactivity, is highly dependent on the reaction conditions and the other ligands present in the coordination sphere.

Monodentate and Bidentate Coordination Modes

While this compound itself is a monodentate ligand, its analogues can exhibit different coordination modes. For instance, bis(iminophosphorane)phosphane ligands can act as bidentate or even tridentate ligands, depending on the nature of the substituents and the metal center. mdpi.com

In the context of palladium chemistry, the coordination of phosphine ligands can lead to the formation of both mononuclear and dinuclear complexes. In some cases, the phosphine ligand can bridge two metal centers, leading to the formation of complexes with interesting structural and reactive properties.

The coordination of this compound to a palladium center can be represented by the following general equation:

Pd(L)n + m P(C₆H₅)(C₆F₅)₂ → [Pd(L)n-m{P(C₆H₅)(C₆F₅)₂}m]

where L is a generic ligand and n and m are stoichiometric coefficients. The actual structure of the resulting complex will depend on a variety of factors, including the nature of L, the solvent, and the temperature.

Spectroscopic and Single-Crystal X-ray Diffraction Studies

The characterization of palladium complexes of this compound and its analogues relies heavily on a combination of spectroscopic techniques and single-crystal X-ray diffraction.

NMR Spectroscopy: ³¹P NMR spectroscopy is an invaluable tool for studying the coordination of phosphine ligands to metal centers. The chemical shift of the phosphorus nucleus is highly sensitive to its electronic environment, providing information about the coordination mode of the ligand and the nature of the metal-phosphorus bond. ¹H and ¹⁹F NMR spectroscopy can also provide valuable information about the structure of the complex.

IR Spectroscopy: The vibrational spectrum of a complex can provide information about the strength of the bonds within the molecule. In the case of phosphine complexes, the P-C stretching frequencies can be used to probe the electronic properties of the ligand.

The table below summarizes some of the key structural parameters that can be obtained from single-crystal X-ray diffraction studies of palladium-phosphine complexes.

| Parameter | Description | Typical Range |

| Pd-P bond length | The distance between the palladium and phosphorus atoms. | 2.2 - 2.4 Å |

| P-C bond length | The distance between the phosphorus and carbon atoms of the phosphine ligand. | 1.8 - 1.9 Å |

| C-Pd-C bond angle | The angle between two carbon atoms bonded to the palladium center. | 85 - 95° |

| P-Pd-P bond angle | The angle between two phosphorus atoms bonded to the palladium center in a bidentate complex. | 90 - 110° |

These data, in conjunction with spectroscopic information, provide a comprehensive picture of the structure and bonding in palladium complexes of this compound and its analogues. This understanding is essential for the rational design of new catalysts with improved performance.

Platinum Complexes

The coordination chemistry of this compound with platinum reveals insights into the electronic and steric effects of the fluorinated aryl groups on the resulting complexes. The strong electron-withdrawing nature of the pentafluorophenyl groups influences the properties and reactivity of the platinum center.

Chelation Mechanisms of Phosphinocarbonyl Ligands with Platinum

While direct studies on the chelation mechanisms of phosphinocarbonyl ligands specifically involving this compound with platinum are not extensively detailed in the provided results, related research offers valuable insights. For instance, the heating of phosphinocarbonyls can lead to the formation of cis- and trans-bis-P,C-metallacyclic platinum complexes. researchgate.net X-ray crystallography of a cis-metalla-β-diketone complex, [Pt(PPh2C6H4CO)2], demonstrated the close proximity of the carbonyl oxygen atoms, which facilitates the capture of protons and other cations to form stable complexes. researchgate.net These bis-chelate complexes can also be formed from the reaction of phosphinocarbonyls with [Pt(C7H10)3]. researchgate.net

In the context of fluorinated ligands, studies on cycloplatinated(II) complexes with ligands such as 2-(2,4-difluorophenyl)pyridine (B1338927) (dfppy) and various bisphosphine ligands (dppm, dppe, dppbz) show the formation of stable, bis-chelated structures. nih.gov The strong Pt-C bond and the chelating nature of these ligands contribute to their stability in physiological conditions. nih.gov This suggests that phosphine ligands containing fluorinated aryl groups can effectively form stable chelate rings with platinum.

Influence of Phosphine Substituents on Coordination Geometry

In square planar platinum(II) complexes, the arrangement of ligands is crucial. For example, the X-ray crystal structures of [Pt(C6F5)2L] where L is a chelating diphosphine or diarsine ligand, confirm a monomeric structure with the chelating ligand, as opposed to a bridging arrangement. researchgate.net In a related complex, [Pt(C6F5)2(dpam)2], two unidentate diarsine ligands adopt a cis-configuration. researchgate.net

The electronic properties of the substituents also play a vital role. The introduction of pentafluorophenyl groups leads to notable changes in the electron distribution within Pt(II) complexes, which can be observed through spectroscopic methods. mdpi.com These changes are attributed to a metal-to-ligand charge transfer from the nucleophilic platinum ion. mdpi.com Furthermore, ligand K-edge X-ray absorption spectroscopy (XAS) studies on NiCl2 and PdCl2 complexes with various phosphine ligands have shown that coordination geometry and ligand arrangement affect the covalency of the metal-phosphorus and metal-chloride bonds. researchgate.net For instance, changing from a tetrahedral to a square planar geometry can more than double the intensity of pre-edge features corresponding to Ni-P and Ni-Cl 1s → σ* transitions. researchgate.netresearchgate.net

Table 1: Selected Platinum Complexes and their Structural Features

| Complex | Ligands | Coordination Geometry | Key Structural Features | Reference |

|---|---|---|---|---|

| [Pt(C6F5)2(dppm)] | C6F5, dppm | Square Planar | Monomeric with chelating dppm | researchgate.net |

| [Pt(C6F5)2(dpam)] | C6F5, dpam | Square Planar | Monomeric with chelating dpam | researchgate.net |

| [PtCl(C6F5)(dpae)] | C6F5, dpae, Cl | Square Planar | Monomeric with chelating dpae | researchgate.net |

| [Pt(C6F5)2(dpam)2] | C6F5, dpam | Square Planar | Two unidentate dpam ligands in a cis-arrangement | researchgate.net |

| [PtCl2(1a)] | 1a, Cl | Pseudo-square planar | Mononuclear complex | mdpi.com |

Rhodium Complexes

The coordination of this compound and its analogues to rhodium(I) has been investigated, revealing the formation of both dimeric and polymeric structures. For instance, extended X-ray absorption fine structure (EXAFS) studies on complexes of the type [{Rh[PPhx(C6F5)3–x]2(µ-Cl)}n] (where x can be 1, representing this compound) have provided detailed structural information. rsc.org

A rhodium K-edge EXAFS study confirmed that for analogues where x=1 or 2, the complexes are dimers with two chloride bridges between the rhodium centers. In contrast, the complex with x=0 is a polymer with single chloride bridges. rsc.org The study also reported the synthesis of new rhodium complexes, including [{Rh(C6F5)2PCH2CH2P(C6F5)2}2] and cis-[Rh{(C6F5)2PCH2CH2P(C6F5)2}Cl(CO)]. rsc.org The reaction of the dimeric complex with triphenylphosphine yields a mononuclear, four-coordinate rhodium(I) complex, [RhCl(PPh3){(C6F5)2PCH2CH2P(C6F5)2}], which exhibits a distorted square-planar geometry. rsc.org

Cobalt Complexes

The synthesis of cobalt(II) complexes with diphenylphosphine (B32561) ligands has been reported, often by reacting cobalt(II) chloride with the corresponding phosphine. researchgate.netunibo.it These complexes can exhibit high activity in polymerization reactions, such as the polymerization of isoprene (B109036). researchgate.net For example, cobalt complexes with hindered diphenylphosphine ligands, when activated with ethylaluminum dichloride, have shown extremely high activity for isoprene polymerization, producing polyisoprene with high cis-1,4-selectivity. researchgate.net

While specific studies focusing solely on this compound with cobalt are limited in the provided results, the general reactivity of cobalt(II) with phosphine ligands suggests that similar complexes could be formed. The steric and electronic properties of the this compound ligand would be expected to influence the catalytic activity and the properties of the resulting cobalt complexes.

Gold Complexes

Organogold(III) complexes bearing bisphosphine ligands have been synthesized and characterized, demonstrating the versatility of gold chemistry. nih.gov The use of ligands like 1,2-bis(diphenylphosphino)benzene (B85067) provides a rigid backbone for the chelation of gold. nih.gov X-ray crystallography of these complexes reveals details about their molecular structure, including bond distances and angles. nih.gov For instance, in several organogold(III)-bisphosphine complexes, the P1–Au1–Cl1 angle is nearly linear, ranging from approximately 173–178°. nih.gov

The stability and reactivity of gold complexes are influenced by the nature of the phosphine ligands. While direct synthesis with this compound is not detailed, the synthesis of gold(I) and gold(III) complexes with other phosphine ligands, such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), has been successful. nih.gov These complexes have been characterized by various spectroscopic methods and X-ray crystallography. nih.gov

Tungsten Complexes

The synthesis and characterization of pentacarbonyl tungsten complexes with fluorinated phosphine ligands, including [W(CO)5PH(C6F5)2], have been reported. nih.gov These complexes are synthesized by reacting the phosphine with [W(CO)5THF] and have been characterized by X-ray analysis, multinuclear NMR, and mass spectroscopy. nih.gov

Theoretical calculations using density functional theory (DFT) on [W(CO)5PH(C6F5)2] show good agreement between the experimental and theoretical geometric parameters. nih.gov The study also discusses the π-acidity of the phosphine ligands, comparing HP(C6F5)2 with other phosphines. nih.gov

Catalytic Applications and Mechanistic Investigations

Role as a Ligand in Homogeneous Catalysis

Bis(pentafluorophenyl)phenylphosphine serves as a crucial ancillary ligand in homogeneous catalysis, primarily by coordinating to a metal center and modifying its catalytic properties. nih.govprochemonline.com The utility of phosphine (B1218219) ligands, in general, is derived from their capacity to form stable complexes with transition metals, thereby enhancing reactivity and influencing the selectivity of catalytic transformations. prochemonline.com The specific characteristics of this compound, particularly its electronic nature, make it a valuable tool for chemists to tune the outcome of a reaction. psu.edu

A primary strategy for enhancing reaction efficiency and selectivity in catalytic systems involves the modification of the electronic and steric properties of the ligands attached to the metal catalyst. psu.edusigmaaldrich.com this compound is characterized as an "electron-poor" or "electron-deficient" ligand. This property is a direct result of the ten fluorine atoms on the two pentafluorophenyl rings, which are strongly electron-withdrawing.

The electron-deficient nature of the phosphorus atom in this compound has several important consequences for catalysis:

Modulation of Metal Center Electron Density: By withdrawing electron density from the metal center, the ligand makes the metal more electrophilic. This can influence key steps in a catalytic cycle. For instance, in palladium-catalyzed cross-coupling reactions, a more electron-deficient metal center can facilitate the reductive elimination step, which is often the product-forming step of the cycle. psu.edu

Enhanced Selectivity: In certain reactions, the use of electron-poor phosphines can lead to higher selectivity. For example, in the palladium-catalyzed semihydrogenation of alkynes, a clear correlation has been observed where less electron-donating phosphines maximize the selectivity towards the desired alkene product by mitigating over-hydrogenation. nih.gov This principle highlights how tuning the electronic properties of the ligand can steer a reaction towards a specific outcome.

Stabilization of Catalytic Species: The ability of phosphine ligands to stabilize metal centers in various oxidation states is fundamental to their role in catalysis. psu.edu While electron-rich phosphines are often required for challenging oxidative addition steps, electron-poor ligands like this compound can be particularly effective in reactions where transmetalation or reductive elimination is the rate-determining step. psu.edu

The strategic selection of ligands with specific electronic profiles, such as the electron-deficient this compound, is therefore a powerful method for optimizing catalytic systems to achieve higher efficiency and greater control over product formation. nih.govpsu.edu

Specific Catalytic Transformations Enabled by this compound

The unique properties of this compound make it a suitable ligand for a range of specific catalytic reactions, particularly those catalyzed by palladium and cobalt.

This ligand has found utility in several important palladium-catalyzed carbon-carbon bond-forming reactions.

The Mizoroki-Heck reaction, a method for the arylation or vinylation of olefins, can be effectively catalyzed by palladium complexes bearing phosphine ligands. mdpi.com Research into greener solvent systems has led to the investigation of these reactions in supercritical or compressed carbon dioxide (CO₂). researchgate.net In this medium, the choice of ligand is critical for catalytic performance.

A study on the palladium-catalyzed Heck reaction between iodobenzene (B50100) and styrene (B11656) in compressed CO₂ at 70°C demonstrated the superior performance of this compound compared to other common phosphine ligands. researchgate.net The activity of the palladium catalyst was found to be highly dependent on the specific phosphine compound used.

| Ligand | Relative Effectiveness in Compressed CO₂ |

|---|---|

| This compound | Most Effective |

| Tris(pentafluorophenyl)phosphine | High Effectiveness |

| Triphenylphosphine (B44618) | Moderate Effectiveness |

| Diphenyl(pentafluorophenyl)phosphine | Lower Effectiveness |

The results indicated that for the homogeneous reaction at 12 MPa, the conversion using the this compound ligand was notably high, surpassing that of the non-fluorinated triphenylphosphine. prochemonline.comresearchgate.net This suggests that the electronic properties and solubility of the fluorinated ligand in the dense CO₂ medium contribute to its enhanced catalytic activity in this transformation. researchgate.net

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of biaryl compounds. researchgate.netnih.gov The effectiveness of the palladium catalysts used in these reactions is heavily reliant on the nature of the phosphine ligands employed. sigmaaldrich.comnih.gov Bulky and electron-rich dialkylbiaryl phosphines are often lauded for their ability to promote challenging couplings. nih.gov

However, electron-deficient phosphines also play a role, particularly in influencing the transmetalation step of the catalytic cycle. psu.edu While specific data tables for Suzuki-Miyaura reactions employing this compound as the primary ligand are not extensively detailed in the surveyed literature, its classification as a biaryl phosphine suggests its applicability. nih.gov The general principles of ligand design in Suzuki-Miyaura catalysis indicate that the electronic and steric properties of such ligands are tuned to balance the rates of oxidative addition, transmetalation, and reductive elimination. nih.gov The electron-withdrawing nature of the pentafluorophenyl groups in this compound would be expected to accelerate reductive elimination, a key step in forming the desired C-C bond. psu.edu

Beyond cross-coupling, this compound and related electron-deficient phosphines have been utilized in polymerization catalysis. A notable example is the stereoselective polymerization of 1,3-butadiene (B125203) using cobalt-based catalysts. The electronic and steric properties of the phosphine ligand coordinated to the cobalt center significantly influence the microstructure of the resulting polybutadiene. datapdf.com

In the polymerization of 1,3-butadiene with a Co(2-ethyl hexanoate)₂/AlEt₃/H₂O system, the nature of the phosphine ligand dictates the stereoselectivity (favoring either 1,2- or 1,4-cis addition) and the molecular weight of the polymer. datapdf.com Electron-withdrawing phosphines, a category that includes this compound, have been shown to influence these outcomes. A study using various phosphine ligands demonstrated a clear trend related to the ligand's electronic character.

| Phosphine Ligand | Electronic Character | Predominant Polybutadiene Microstructure | Effect on Molecular Weight (Mw) |

|---|---|---|---|

| P(isopropyl)₃ | Strong σ-donor | High 1,2-selectivity | High Mw |

| PPh₃ | σ-donor | High 1,2-selectivity | Moderate Mw |

| (C₆F₅)PPh₂ | π-acceptor (Electron-withdrawing) | Increased 1,4-cis selectivity | Lower Mw |

Data based on trends observed for electronically similar phosphine ligands in the cobalt-catalyzed polymerization of 1,3-butadiene. datapdf.com

The data indicates that phosphine ligands with strong π-acceptor character, such as diphenyl(pentafluorophenyl)phosphine, which is electronically analogous to this compound, tend to decrease the molecular weight of the resulting polymer. datapdf.com This is attributed to a higher frequency of chain transfer reactions when the cobalt center is more electron-deficient. datapdf.com Furthermore, the electronic nature of the ligand influences the geometry of the active catalytic complex, which in turn affects the stereochemical course of the polymerization, leading to variations in the ratio of 1,2- and 1,4-cis units in the polymer chain. datapdf.com

Asymmetric Synthesis

The use of chiral phosphine ligands in transition metal catalysis is a cornerstone of asymmetric synthesis, enabling the production of enantiomerically enriched compounds. nih.gov While this compound is an achiral molecule, its strong electron-withdrawing properties can be utilized in asymmetric catalysis by incorporating it into a chiral catalytic system. nih.gov For instance, it could serve as an ancillary ligand in a complex where chirality is introduced by another ligand or by the metal center itself.

Frustrated Lewis Pairs (FLPs), which can be formed from phosphines and strong Lewis acids, have been applied in the enantioselective hydrogenation of imines and in asymmetric hydrosilylations. wikipedia.org In these cases, a chiral borane (B79455) or a chiral phosphine is used to induce enantioselectivity. wikipedia.org Although direct applications of this compound in this context are not widely reported, its electronic profile makes it a candidate for tuning the reactivity of chiral catalytic systems.

Hydrosilylation Reactions

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a fundamental transformation for producing organosilicon compounds. capes.gov.br This reaction can be catalyzed by various transition metal complexes as well as by strong Lewis acids. nih.gov The Lewis acid tris(pentafluorophenyl)borane (B72294), B(C₆F₅)₃, is a known catalyst for the hydrosilylation of certain substrates. uni-regensburg.de

Furthermore, catalysis by Frustrated Lewis Pairs has emerged as a metal-free method for hydrosilylation. wikipedia.org FLPs formed from a phosphine and a borane, such as HB(C₆F₅)₂, can activate the Si-H bond of a hydrosilane, facilitating its addition to unsaturated substrates like dicarbonyl compounds. wikipedia.org The use of chiral FLPs allows for asymmetric hydrosilylations. wikipedia.org A related intramolecular FLP, bis(pentafluorophenyl)phenothiazylborane, has been shown to be a competent Lewis acid catalyst for the hydrosilylation of acetophenone. chemrxiv.orgchemrxiv.orgrsc.org These examples underscore the importance of the highly electrophilic environment created by the pentafluorophenyl groups, a key feature of this compound.

Mechanistic Studies of Catalytic Cycles and Reaction Pathways

Understanding the detailed mechanisms of catalytic cycles, including the initiation and deactivation steps, is crucial for the rational design of improved catalysts.

Investigations of Frustrated Lewis Pair Catalysis Involving Perfluoroarylboranes

Frustrated Lewis Pairs (FLPs) are combinations of a Lewis acid and a Lewis base that are sterically hindered from forming a classical dative bond adduct. wikipedia.org This "frustration" leaves the reactivity of both the acid and base unquenched, allowing them to cooperatively activate a variety of small molecules, most notably hydrogen (H₂). wikipedia.orgsquarespace.com

The archetypal intermolecular FLP system consists of a bulky phosphine, such as tricyclohexylphosphine (B42057) (PCy₃), and the strong Lewis acid tris(pentafluorophenyl)borane (B(C₆F₅)₃). wikipedia.org In the presence of H₂, this pair facilitates the heterolytic cleavage of the H-H bond, yielding a phosphonium (B103445) cation ([HPCy₃]⁺) and a hydridoborate anion ([HB(C₆F₅)₃]⁻). wikipedia.org This reactivity forms the basis for metal-free hydrogenation catalysis. nih.gov The interaction between the Lewis acid and base in the absence of a substrate is often governed by weak non-covalent interactions, such as hydrogen bonds between hydrogen atoms on the phosphine's alkyl groups and fluorine atoms of the borane. nih.gov

While specific studies detailing an FLP composed of this compound and a perfluoroarylborane are limited, the principles derived from systems with other phosphines are applicable. The electronic properties of this compound, being significantly less basic than trialkylphosphines due to its perfluorinated rings, would result in a different thermodynamic profile for the FLP and its subsequent reactions.

Analysis of Catalyst Initiation and Deactivation Pathways

The efficiency of a catalytic cycle is determined by the rates of initiation, propagation, and termination or deactivation.

Catalyst Initiation: As discussed in the context of alkene/CO polymerization (Section 4.2.2.2), a plausible initiation pathway for catalysts containing pentafluorophenyl groups involves the transfer of a C₆F₅ group to the metal center. acs.orgbris.ac.uk This creates a metal-aryl bond that serves as the starting point for monomer insertion. This mechanism suggests that a ligand like this compound could potentially act as both a supporting ligand and a source for the initiating group.

Catalyst Deactivation: Catalysts can deactivate through various pathways. In polymerization reactions using organoaluminum cocatalysts like MAO, the phosphine ligand can be abstracted from the metal center by the Lewis acidic aluminum species, leading to a change in catalytic selectivity or complete deactivation. mdpi.com In FLP-catalyzed hydrogenations of polar substrates like imines, the product amine can be more basic than the reactant and can form a stable adduct with the borane, thereby quenching the Lewis acidic component of the catalyst. wikipedia.org Furthermore, studies on related systems have shown evidence of catalyst decomposition under certain reaction conditions, which represents an irreversible deactivation pathway. chemrxiv.org For palladium-phosphine complexes, the oxidation of the phosphine ligand to a phosphine oxide can also occur, which in some cases leads to deactivation, but in others can be a critical step in forming the active catalyst. nih.gov

Kinetic and Spectroscopic Elucidation of Reaction Mechanisms

A thorough mechanistic study of a catalyst invariably involves kinetic analysis and spectroscopic observation of key intermediates. For a hypothetical nickel catalyst featuring this compound, such studies would aim to elucidate the rate-determining step and the structure of transient species in the catalytic cycle.

Kinetic Studies: Rate laws would be determined by systematically varying the concentrations of the catalyst, substrates, and any additives. For a typical cross-coupling reaction, this would involve monitoring the reaction progress under different conditions to determine the order of reaction with respect to each component. This information helps to identify which species are involved in the rate-determining step. For instance, a first-order dependence on the catalyst and the electrophile, and a zero-order dependence on the nucleophile, would suggest that oxidative addition is the rate-limiting step. However, specific kinetic data for reactions catalyzed by a nickel-bis(pentafluorophenyl)phenylphosphine complex are not readily found in published literature.

Spectroscopic Elucidation: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (³¹P, ¹⁹F, ¹H, ¹³C), Infrared (IR) spectroscopy, and UV-Visible spectroscopy would be crucial.

³¹P NMR is particularly powerful for studying phosphine ligands. Changes in the chemical shift and coupling constants of the phosphorus nucleus upon coordination to the nickel center and during the catalytic cycle would provide information about the electronic environment and the number of phosphine ligands coordinated to the metal. The observation of distinct signals could indicate the presence of different catalytic intermediates, such as Ni(0) and Ni(II) species.

¹⁹F NMR would be invaluable for tracking the electronic changes in the pentafluorophenyl groups of the ligand throughout the catalytic process.

In-situ IR spectroscopy could be used to monitor the coordination of other species, such as CO or substrates, to the nickel center.

While these techniques are standard for mechanistic investigations, specific spectroscopic data for catalytic intermediates of nickel with this compound are not documented in comprehensive studies.

Role of Ligand Ligation State in Nickel-Catalyzed Cross-Coupling

The ligation state of the nickel center, that is, the number of phosphine ligands coordinated to it (e.g., monoligated L₁Ni or bisligated L₂Ni), is known to be a critical factor in the efficiency and selectivity of cross-coupling reactions.

For monodentate phosphines like this compound, an equilibrium between L₂Ni, LNi, and the catalytically active species exists in solution. The position of this equilibrium is influenced by the steric bulk and electronic properties of the phosphine ligand, as well as the reaction conditions.

Monoligated (L₁Ni) species are generally more coordinatively unsaturated and, therefore, often more reactive in elementary steps like oxidative addition. The dissociation of a phosphine ligand from a bisligated complex is often a prerequisite for the catalytic cycle to proceed.

Bisligated (L₂Ni) species are typically more stable and can act as a resting state for the catalyst. While less reactive in oxidative addition, their presence can be beneficial in preventing catalyst decomposition or the formation of undesirable off-cycle species.

The electron-withdrawing nature of the two pentafluorophenyl groups in this compound would lead to a less electron-rich phosphorus center. This property could influence the strength of the Ni-P bond and, consequently, the equilibrium between the monoligated and bisligated states. However, without specific experimental or computational studies on this ligand, any discussion on its preferred ligation state in a nickel-catalyzed cross-coupling reaction remains speculative. Research on other phosphine ligands has shown that a delicate balance between the stability of the bisligated state and the reactivity of the monoligated state is often key to a successful catalytic system.

Computational Mechanistic Insights (e.g., Density Functional Theory)

Density Functional Theory (DFT) has become a powerful tool for elucidating the mechanisms of transition metal-catalyzed reactions. For a nickel-bis(pentafluorophenyl)phenylphosphine system, DFT calculations could provide valuable insights into the thermodynamics and kinetics of each elementary step in the catalytic cycle.

Typical DFT studies would involve:

Geometry optimization of all relevant species, including reactants, intermediates, transition states, and products.

Calculation of the free energy profile of the entire catalytic cycle to identify the rate-determining step and the most stable intermediates (resting states).

Analysis of the electronic structure of key intermediates and transition states to understand the role of the this compound ligand. For example, the calculations could quantify the electron-donating or -withdrawing ability of the ligand and how this influences the reactivity of the nickel center.

Probing different possible pathways to distinguish between, for example, a Ni(0)/Ni(II) or a Ni(I)/Ni(III) catalytic cycle.

While DFT studies have been extensively applied to understand the role of various phosphine ligands in nickel catalysis, a specific computational investigation focusing on this compound is not prominently featured in the scientific literature. Such a study would be instrumental in predicting its behavior and in the rational design of more efficient catalysts.

Applications in Advanced Materials Science

Development of High-Performance Polymers and Coatings

The distinct molecular architecture of Bis(pentafluorophenyl)phenylphosphine makes it a significant component in the synthesis of advanced polymers and coatings that demand superior stability. chemimpex.com Its fluorinated structure is a key contributor to the enhanced thermal and chemical resilience of materials that incorporate it. chemimpex.com

Research has shown its utility as a ligand or catalyst in polymerization processes. For instance, it is used as a ligand in the polymerization of 1,3-butadiene (B125203), a key monomer for producing synthetic rubbers and elastomers. fishersci.com The involvement of this phosphine (B1218219) ligand can influence the polymerization reaction's rate and selectivity, leading to polymers with specific, desirable properties. chemimpex.com The incorporation of fluorinated moieties, such as the pentafluorophenyl groups in this compound, into polymer backbones is a known strategy for increasing thermal stability, chemical resistance, and flame retardancy in the final material. chemimpex.comresearchgate.net

The properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₈H₅F₁₀P chemimpex.comstrem.comthermofisher.comnist.gov |

| Molecular Weight | 442.2 g/mol chemimpex.comstrem.comnih.gov |

| CAS Number | 5074-71-5 strem.comthermofisher.comnist.gov |

| Appearance | White to off-white crystal/powder chemimpex.comjk-sci.com |

| Melting Point | 55-62 °C chemimpex.comchemicalbook.com |

| Boiling Point | 105 °C / 0.3 mmHg chemimpex.com |

| Purity | ≥97% fishersci.comjk-sci.com |

| Solubility | Soluble in chloroform, dichloromethane, tetrahydrofuran, benzene, toluene, ethanol, methanol, and supercritical carbon dioxide. fishersci.comchemicalbook.com |

This table is interactive. Users can sort columns by clicking on the headers.

Contributions to Novel Electronic Materials and Organic Semiconductors

In the field of electronics, this compound serves as a crucial building block for novel electronic materials, particularly organic semiconductors. chemimpex.com The compound's potent electron-withdrawing characteristics, a result of the highly electronegative fluorine atoms on the phenyl rings, are instrumental in tuning the electronic properties of materials. chemimpex.com

When incorporated into the structure of organic molecules, these strong electron-withdrawing groups can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). This modification is critical for designing materials with specific energy band gaps, which is essential for their function in electronic devices. By enhancing the performance of organic semiconductors, this compound facilitates the development of more efficient and stable electronic components. chemimpex.com Its versatility makes it a valuable asset for researchers aiming to push the boundaries of material development for electronic applications. chemimpex.com

Design and Fabrication of High-Performance Devices

The tailored electronic properties that this compound imparts to organic semiconductors directly translate into its use in the design and fabrication of high-performance devices. chemimpex.com Organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs), rely on the efficient movement of charge carriers through semiconducting layers. nih.govrsc.org

The use of materials derived from or utilizing ligands like this compound can lead to improved device performance. For example, in OLEDs, the energy levels of the materials used in the emissive and charge-transport layers must be carefully aligned to ensure efficient injection and recombination of electrons and holes, leading to light emission. nih.gov The ability of this phosphine to modify the electronic characteristics of materials makes it a key component in the molecular engineering of compounds for these demanding applications. chemimpex.com Its contribution to creating stable and efficient organic semiconductors is fundamental to advancing the capabilities of devices in flexible electronics, displays, and lighting. chemimpex.comnih.gov

Research into Stability Characteristics in Material Applications

This inherent stability is critical for the longevity and reliability of high-performance devices, which may operate under various environmental stresses. chemimpex.com Research focuses on how the inclusion of such fluorinated phosphines influences the degradation pathways of materials, often showing a marked improvement in resistance to heat and chemical attack. chemimpex.comresearchgate.net This makes materials incorporating this compound suitable for applications where durability is paramount, ensuring consistent performance over the device's lifespan. chemimpex.com

The table below summarizes the key applications of this compound in materials science.

| Application Area | Specific Role of this compound | Resulting Material/Device Benefit |

| High-Performance Polymers | Ligand/Catalyst in polymerization reactions. chemimpex.comfishersci.com | Enhanced thermal and chemical stability. chemimpex.com |

| Advanced Coatings | Additive to improve material properties. chemimpex.com | Increased durability and resistance. chemimpex.com |

| Organic Semiconductors | Building block with strong electron-withdrawing groups. chemimpex.com | Tuned electronic properties and energy levels. chemimpex.com |

| High-Performance Devices (e.g., OLEDs) | Component in the synthesis of emissive or charge-transport materials. chemimpex.comnih.gov | Improved device efficiency and stability. chemimpex.com |

This table is interactive. Users can sort columns by clicking on the headers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic characteristics of Bis(pentafluorophenyl)phenylphosphine. The presence of two highly electronegative pentafluorophenyl (C₆F₅) groups has a profound impact on the electronic structure of the molecule. These groups act as strong σ- and π-electron-withdrawing moieties, which significantly reduces the electron density on the central phosphorus atom. This electronic feature distinguishes it from its non-fluorinated analogue, triphenylphosphine (B44618).

The unique electronic properties and stability of the compound are derived from this structure. chemimpex.com The electron-deficient nature of the phosphorus center makes it a weaker Lewis base compared to other triarylphosphines. However, this also enhances its π-acceptor capabilities when it functions as a ligand in organometallic complexes. Computational studies, such as analyzing the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, can quantify these effects. The HOMO is primarily localized on the phosphorus lone pair, and its energy is lowered by the inductive effect of the C₆F₅ rings. The LUMOs are typically associated with the π* orbitals of the aromatic rings. The resulting HOMO-LUMO gap is a key determinant of the molecule's chemical reactivity and kinetic stability.

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Stability

Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating the thermodynamics and kinetics of chemical reactions. For systems involving this compound, DFT calculations are employed to map out potential energy surfaces for various transformations, helping to elucidate reaction mechanisms.

For instance, in catalytic cycles where this compound acts as a ligand, DFT can be used to model the structures of intermediates and transition states. Although specific DFT studies on this exact phosphine (B1218219) were not prevalent in the initial search, the methodology is well-established. For example, computational analysis has been used to suggest a heterolytic mechanism for the catalytic dehydrocoupling of tin hydrides promoted by a Lewis acidic aminoborane (B14716983) containing pentafluorophenyl groups. chemrxiv.org This type of study involves calculating the free energy profiles of proposed pathways to determine the most likely mechanism. chemrxiv.org Sketches of transition state structures and key bond lengths are often used to visualize the reaction coordinate. chemrxiv.org

Prediction of Reactivity and Selectivity in Catalytic Systems

A significant application of computational chemistry is the prediction of reactivity and selectivity in catalytic processes. By modeling the interactions between a catalyst and substrates, it is possible to understand the origins of selectivity and design more efficient catalysts. When this compound is used as a ligand in metal-catalyzed reactions, its electronic and steric properties, which can be modeled computationally, influence the outcome of the reaction. chemimpex.com

For example, in dual-catalytic systems, specific non-covalent interactions between a photosensitizer and a metallacycle can be established through ligand design, such as incorporating pentafluorophenyl groups. mdpi.com Computational modeling can predict and rationalize why systems featuring these phenyl-pentafluorophenyl interactions exhibit superior catalytic performance. mdpi.com Furthermore, linear regression models, sometimes combined with quantum chemical descriptors, have been successfully used to predict optimal reaction conditions and to understand structure-function relationships in polymeric catalysts, a technique applicable to systems employing this phosphine. chemrxiv.org This approach helps in building relationships to guide the development of catalysts with tunable substrate and environment compatibility.

Analysis of Non-Covalent Interactions (e.g., π-Stacking Phenomena)

Non-covalent interactions play a critical role in supramolecular chemistry, crystal engineering, and the stabilization of biological systems. In molecules containing both electron-rich phenyl groups and electron-poor pentafluorophenyl groups, π-stacking interactions are particularly significant. The interaction between the quadrupole moments of the phenyl and pentafluorophenyl rings is attractive and can control both intramolecular conformation and intermolecular packing in the solid state.

Studies on related molecules have demonstrated the importance of these interactions. For example, research on ferrocenes containing both phenyl and pentafluorophenyl substituents revealed that intramolecular π-stacking between these two different aryl rings dictates the molecular conformation. acs.org This attractive interaction can also govern the intermolecular crystal motif. acs.org Even interactions between two pentafluorophenyl rings can result in unexpected face-to-face stacking. acs.org Gas-phase electron diffraction studies on flexibly linked phenyl and pentafluorophenyl rings have also shown that the most abundant conformer is significantly stabilized by intramolecular π-π interactions. nih.gov These non-covalent interactions can be harnessed as a design element in dual-catalysis, where a strategically incorporated phenyl-pentafluorophenyl interaction can enhance reaction efficiency by extending the excited-state lifetime of a photosensitizer. mdpi.com

Table 1: Summary of Studies on Phenyl-Pentafluorophenyl π-Stacking Interactions

| System Studied | Key Finding | Methodology | Reference |

|---|---|---|---|

| Flexibly linked phenyl and pentafluorophenyl rings | The most abundant gas-phase conformer is stabilized by intramolecular π-π interactions. | Gas Electron Diffraction, Quantum-Chemical Calculations | nih.gov |

| Ferrocenes with phenyl and pentafluorophenyl substituents | Intra- and intermolecular π-stacking between phenyl and pentafluorophenyl rings controls molecular conformation and crystal architecture. | Single-Crystal X-ray Studies | acs.org |

| Ir(C^N)2(N^N) photosensitizer and Ni3Ce metallacycle | Phenyl-pentafluorophenyl interaction between the two catalytic components enhanced reaction efficiency and extended the excited-state lifetime of the photosensitizer. | Transient Fluorescence Studies, Catalytic Experiments | mdpi.com |

Emerging Research Avenues and Future Directions

Development of Novel Synthetic Methodologies for Highly Functionalized Analogues

The demand for phosphine (B1218219) ligands with precisely tuned steric and electronic properties has spurred the development of innovative and efficient synthetic routes. A key focus in the field is the move towards more streamlined, cost-effective, and versatile procedures for creating functionalized phosphine ligands. Research trends indicate a shift away from multi-step, time-consuming methods towards one-pot procedures that utilize readily available and less expensive starting materials.

One prominent strategy involves the reaction of arylmagnesium halides with precursors like benzyne, followed by the addition of a chlorodialkylphosphine to generate functionalized biphenyl-based ligands in a single procedural step. Another approach to protect the sensitive phosphorus center during synthesis is to mask it as a phosphine oxide. The phosphine oxide is stable throughout various chemical modifications on other parts of the molecule and can be reduced back to the phosphine in the final step. These methodologies are crucial for producing a diverse library of ligands, including analogues of bis(pentafluorophenyl)phenylphosphine, where additional functional groups can be introduced to modulate solubility, catalytic activity, or to immobilize the catalyst on a solid support. The synthesis of novel chiral multidentate phosphine ligands is also a significant area of development, enabling the construction of sophisticated ligand frameworks for asymmetric catalysis.

Exploration of Unprecedented Catalytic Transformations

The distinct electronic nature of this compound and its fluorinated analogues makes them prime candidates for facilitating novel and challenging catalytic transformations. Researchers are actively exploring the use of such ligands in reactions where traditional phosphines may be less effective.

Fluorinated phosphine ligands have shown promise in a variety of catalytic systems. For instance, gold complexes bearing these ligands have demonstrated high efficacy in hydroalkoxylation reactions, outperforming their non-fluorinated counterparts. Furthermore, palladium complexes with fluorinated phosphines are effective catalysts for Suzuki-Miyaura coupling reactions. A particularly mild and innovative process is the phosphine-catalyzed fluorination of unactivated tertiary alkyl chlorides, which can be achieved with simple triphenylphosphine (B44618), highlighting the expanding role of phosphines as catalysts in their own right. The unique properties of fluorinated ligands are also essential for catalysis in non-traditional, "green" solvents such as supercritical CO2 and fluorous solvents, where ligand solubility is a key challenge.

| Catalytic Reaction | Metal Center | Ligand Type | Key Finding |

| Hydroalkoxylation | Gold (Au) | Fluoroalkyl-containing phosphine | Higher yield compared to non-fluorinated phosphine complexes. |

| Suzuki-Miyaura Coupling | Palladium (Pd) | Fluoroalkyl-containing phosphine | Achieved moderate yields in cross-coupling reactions. |

| Fluorination of Alkyl Chlorides | N/A (Catalyzed by Phosphine) | Triphenylphosphine (PPh3) | Enables fluorination of hindered electrophiles under mild conditions. |

| Bayer-Villiger Oxidation | Palladium (Pd) | Fluoroalkyl-containing phosphine | Non-fluorinated phosphines provided the highest yield in this system. |

Integration into Sustainable and Green Chemistry Initiatives

The principles of green chemistry—reducing waste, eliminating hazardous substances, and improving energy efficiency—are increasingly guiding chemical research. Phosphine ligands, including this compound, are being integrated into these initiatives. Their role is pivotal in designing higher-performing catalysts that can function under milder conditions, reduce reaction times, and increase selectivity, thereby minimizing by-product formation.

Advanced Ligand Design for Enhanced Catalytic Performance and Specificity

The performance of a metal-based catalyst is intrinsically linked to the properties of its ligands. Advanced ligand design focuses on the strategic modification of ligand architecture to fine-tune catalytic activity, selectivity, and stability. The ability to vary the organic groups on the phosphorus atom allows for precise control over the ligand's electronic and steric properties.

For fluorinated phosphines, a well-established strategy is the attachment of perfluoroalkyl chains ("ponytails") to conventional ligand structures. This modification is not just for enhancing solubility in fluorous solvents; it also influences the electronic environment of the metal center, which can lead to improved catalytic performance. Challenges in catalysis, such as limited substrate solubility or catalyst leaching in biphasic systems, are being addressed through advanced ligand design. By creating more sophisticated ligand frameworks, including multidentate and chiral structures, researchers can develop catalysts with superior control over reaction outcomes, leading to higher yields and better selectivity for desired products.

Multi-disciplinary Applications beyond Traditional Chemical Synthesis (e.g., Environmental Chemistry)

The unique properties of this compound suggest its potential utility in fields beyond conventional organic synthesis. One of the most promising multi-disciplinary areas is environmental chemistry. There is active investigation into the potential for this compound and its derivatives to be used in environmental applications, such as the catalytic degradation of pollutants. The chemical stability and distinct electronic characteristics of the ligand could facilitate interactions with various environmental contaminants, making it a candidate for advanced oxidation processes aimed at water and soil remediation.

While specific, large-scale applications are still in the exploratory phase, the broader field of environmental catalysis provides a strong precedent. For example, advanced oxidation processes using various metal catalysts have been shown to be effective in degrading persistent organic pollutants like Bisphenol A (BPA) by generating highly reactive hydroxyl radicals. The stability and catalytic potential of systems based on robust phosphine ligands could offer a pathway to developing new solutions for breaking down harmful substances in industrial wastewater and the environment.

Q & A

Q. What are the optimal synthetic routes for Bis(pentafluorophenyl)phenylphosphine, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Step 1: Ligand Design – Begin with ligand precursor selection, ensuring compatibility between phenyl and pentafluorophenyl groups. Use quantum chemical calculations (e.g., DFT) to predict steric and electronic effects, leveraging computational frameworks like ICReDD’s reaction path search methods .